(S)-2-(tert-Butylamino)propanoic acid
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Overview
Description
(S)-2-(tert-Butylamino)propanoic acid is an organic compound that features a tert-butylamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-Butylamino)propanoic acid typically involves the reaction of tert-butylamine with a suitable precursor, such as a halogenated propanoic acid derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, tert-butylamine can react with 2-bromo-propanoic acid in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butyl groups into various organic compounds in a more sustainable and efficient manner compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(tert-Butylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the tert-butylamino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
(S)-2-(tert-Butylamino)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties
Mechanism of Action
The mechanism of action of (S)-2-(tert-Butylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-(tert-Butylamino)propanoic acid include other amino acids with tert-butyl groups, such as tert-butylglycine and tert-butylalanine. These compounds share structural similarities but differ in their specific functional groups and properties.
Uniqueness
This compound is unique due to its specific combination of a tert-butylamino group and a propanoic acid backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H15NO2 |
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Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2S)-2-(tert-butylamino)propanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-5(6(9)10)8-7(2,3)4/h5,8H,1-4H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
MRTPISKDZDHEQI-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(C)(C)C |
Canonical SMILES |
CC(C(=O)O)NC(C)(C)C |
Origin of Product |
United States |
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